![molecular formula C13H14N4OS B2844904 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2195937-10-9](/img/structure/B2844904.png)
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research on analogues of the compound shows significant promise in antimicrobial and antitubercular domains. For example, the synthesis of pyrimidine-azetidinone analogues has demonstrated antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds are synthesized via the condensation of aromatic amines with N-phenylacetamide, followed by reactions that introduce the pyrimidine and azetidinone functionalities, leading to the observation of potential antibacterial and antituberculosis effects (Chandrashekaraiah et al., 2014). Similarly, the development of 4-thiazolidinones and 2-azetidinones derivatives from chalcone showed notable antimicrobial properties against a variety of bacterial and fungal strains, suggesting the utility of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Anticancer Potential
The structural features of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-2-yl)ethanone hint at potential anticancer applications. Analogous compounds have been synthesized and evaluated for their antiproliferative activities, showing mechanisms of action that include DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, which are critical pathways in cancer therapy (Via et al., 2008).
Synthetic Methodology and Chemical Characterization
The synthesis and chemical characterization of compounds with similar backbones involve methodologies that could be applicable to the compound , providing insights into the versatility of the azetidinone ring in forming various derivatives with potential biological activities. This includes the development of methods for creating 3-pyrrole-substituted 2-azetidinones, which may offer a framework for synthesizing and studying similar compounds (Bandyopadhyay et al., 2012).
properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(7-11-3-1-6-19-11)17-8-10(9-17)16-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCPDWWYYXPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-2-yl)ethanone |
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